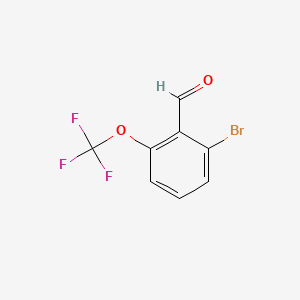

2-Bromo-6-(trifluoromethoxy)benzaldehyde

描述

2-Bromo-6-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O2. It is a brominated benzaldehyde derivative, characterized by the presence of a trifluoromethoxy group at the 6th position and a bromine atom at the 2nd position on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethoxy)benzaldehyde typically involves the bromination of 6-(trifluoromethoxy)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2nd position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography .

化学反应分析

Types of Reactions

2-Bromo-6-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4), respectively.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig reactions to form carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

Major Products

Substitution: Products depend on the nucleophile used, such as 2-amino-6-(trifluoromethoxy)benzaldehyde.

Oxidation: 2-Bromo-6-(trifluoromethoxy)benzoic acid.

Reduction: 2-Bromo-6-(trifluoromethoxy)benzyl alcohol.

科学研究应用

Pharmaceutical Development

2-Bromo-6-(trifluoromethoxy)benzaldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique electronic properties make it suitable for developing drugs targeting specific biological pathways. Notable applications include:

- Anticancer Agents : The compound has been studied for its ability to inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle disruption. Case studies demonstrate its enhanced efficacy compared to non-halogenated analogs.

- Anti-inflammatory Drugs : It is utilized in synthesizing compounds that exhibit anti-inflammatory properties, potentially leading to new treatments for chronic inflammatory diseases .

Agrochemical Applications

In agrochemistry, this compound is used to develop herbicides and pesticides with improved efficacy and selectivity against target organisms. Its fluorinated structure enhances the stability and activity of agrochemical formulations.

Material Science

The compound is also explored in materials science for producing specialty chemicals that require high thermal stability and resistance to degradation. Its incorporation into polymer matrices can improve the material properties significantly.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of halogenated benzaldehydes, including this compound. The results indicated a significant inhibition of specific cancer cell lines, with mechanisms involving interference with cell cycle progression and apoptosis induction.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of substituted benzaldehydes showed that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Data Table: Comparative Analysis of Chemical Reactions

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO4 or CrO3 | 2-Bromo-6-(trifluoromethoxy)benzoic acid |

| Reduction | NaBH4 or LiAlH4 | 2-Bromo-6-(trifluoromethoxy)benzyl alcohol |

| Nucleophilic Substitution | Basic/Acidic conditions | Various substituted benzaldehyde derivatives |

作用机制

The mechanism of action of 2-Bromo-6-(trifluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing trifluoromethoxy and bromine groups, making the aldehyde carbon more susceptible to nucleophilic attack . In biological systems, its mechanism would depend on the target molecule or pathway it interacts with, which could involve inhibition or activation of specific enzymes or receptors .

相似化合物的比较

Similar Compounds

2-Bromobenzaldehyde: Lacks the trifluoromethoxy group, making it less electron-withdrawing and potentially less reactive in certain reactions.

4-(Trifluoromethyl)benzaldehyde: Has a trifluoromethyl group instead of trifluoromethoxy, affecting its reactivity and physical properties.

2-(Trifluoromethoxy)benzaldehyde:

Uniqueness

2-Bromo-6-(trifluoromethoxy)benzaldehyde is unique due to the combined presence of both bromine and trifluoromethoxy groups, which significantly enhance its reactivity and versatility in synthetic applications. This combination allows for selective reactions and the formation of complex molecules that are not easily achievable with other similar compounds .

生物活性

2-Bromo-6-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with potential biological activity that has garnered interest in medicinal chemistry. This compound is characterized by its unique trifluoromethoxy group, which may enhance its reactivity and biological profile. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C8H5BrF3O2

- Molecular Weight : 273.03 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Research indicates that derivatives of benzaldehyde, including those substituted with trifluoromethoxy groups, can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

In a study exploring the structure-activity relationship (SAR) of various benzaldehyde derivatives, it was found that certain compounds exhibited potent antitubercular activity against Mycobacterium tuberculosis. The incorporation of trifluoromethoxy groups was associated with enhanced bioactivity .

Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that this compound may have low cytotoxic effects at therapeutic concentrations. In vitro studies indicated that the compound did not significantly affect cell viability at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzaldehyde derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of benzaldehyde derivatives for their antimicrobial properties. Among these, this compound demonstrated significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Antitubercular Activity

In another investigation focusing on antitubercular agents, compounds structurally related to this compound were synthesized and tested against M. tuberculosis. The results indicated that modifications in the aromatic ring could enhance potency; however, specific data on this compound's activity remain limited .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other similar compounds:

属性

IUPAC Name |

2-bromo-6-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQSWMRWBJCGFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742670 | |

| Record name | 2-Bromo-6-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-17-4 | |

| Record name | 2-Bromo-6-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。